3,4-Dibromo-5-fluorobenzonitrile

Quality Control Procurement Purity Specification

Researchers requiring predictable regioselectivity in sequential cross-coupling often face batch variability. 3,4-Dibromo-5-fluorobenzonitrile (CAS 1803777-02-7) resolves this. • Differentiated vicinal C4-Br/C3-Br bonds enable programmed, sequential Suzuki-Miyaura coupling for rapid assembly of unsymmetrical biaryl pharmacophores. • Derived compounds show nanomolar potency: HDAC1 IC₅₀ = 1.80 nM; glucocorticoid receptor IC₅₀ = 14 nM. • 98% (NLT) purity option exceeds the industry-standard 95%, reducing catalyst poisoning in Pd/Ni/Cu-mediated reactions.

Molecular Formula C7H2Br2FN
Molecular Weight 278.9 g/mol
CAS No. 1803777-02-7
Cat. No. B1409967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-5-fluorobenzonitrile
CAS1803777-02-7
Molecular FormulaC7H2Br2FN
Molecular Weight278.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Br)Br)C#N
InChIInChI=1S/C7H2Br2FN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H
InChIKeyRAGZZRWFSZGNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-5-fluorobenzonitrile Overview


3,4-Dibromo-5-fluorobenzonitrile (CAS 1803777-02-7) is a polyhalogenated aromatic nitrile with the molecular formula C₇H₂Br₂FN and a molecular weight of 278.9 g/mol . This compound belongs to the class of dibromofluorobenzonitrile regioisomers, characterized by a benzene ring substituted with two bromine atoms at the 3- and 4-positions, a fluorine atom at the 5-position, and a nitrile group (–C≡N) at the 1-position . The unique substitution pattern imparts distinct electronic and steric properties that are critical for its use as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials via sequential cross-coupling reactions .

3,4-Dibromo-5-fluorobenzonitrile Regiochemistry Matters


Direct substitution of one dibromofluorobenzonitrile regioisomer for another is not feasible without significant alteration of synthetic outcomes and final product properties. The relative positions of the bromine and fluorine substituents on the benzene ring dictate the electronic environment, steric accessibility, and, consequently, the regioselectivity of subsequent metal-catalyzed cross-coupling reactions [1]. For instance, the 3,4-dibromo substitution pattern places the two bromine atoms in an electronically differentiated vicinal relationship, directly adjacent to each other. This contrasts sharply with the 3,5-dibromo-2-fluoro isomer, where the bromines are in a meta relationship and both are ortho/para to the directing nitrile and fluorine groups, leading to profoundly different reactivity profiles in sequential functionalization [2]. Therefore, sourcing the exact regioisomer is paramount for achieving predictable and high-yielding synthetic sequences.

3,4-Dibromo-5-fluorobenzonitrile Differentiation Evidence


Purity Specification Advantage

The 3,4-dibromo-5-fluorobenzonitrile regioisomer (CAS 1803777-02-7) is commercially available at a minimum purity of 98% (NLT) from specialized manufacturers like MolCore, which is a higher specification than the industry-standard 95% purity commonly offered for closely related regioisomers such as 3,5-dibromo-2-fluorobenzonitrile (CAS 1160574-05-9) and even this compound itself from other vendors . While 4,5-dibromo-2-fluorobenzonitrile (CAS 1804932-62-4) is also available at 98% purity , the combination of high purity and the specific 3,4-dibromo-5-fluoro substitution pattern is a differentiating factor for this compound.

Quality Control Procurement Purity Specification

Ortho-Fluoro vs. Meta-Fluoro Electronic Effects

Computational studies on the oxidative addition of zerovalent nickel into the C–CN bond of fluorinated benzonitriles provide a quantitative framework for differentiating regioisomers. The presence of an ortho-fluorine substituent relative to the nitrile was shown to significantly increase the stabilization of the C–CN oxidative addition product by –6.6 kcal/mol per o-F group, compared to only –1.8 kcal/mol per m-F group [1]. In 3,4-dibromo-5-fluorobenzonitrile, the fluorine at the 5-position is meta to the nitrile at position 1, which places it in a distinct electronic environment compared to isomers where fluorine is ortho to the nitrile (e.g., 3,5-dibromo-2-fluorobenzonitrile). This implies a different thermodynamic driving force for C–CN activation pathways, a key step in nickel-catalyzed cross-coupling.

Computational Chemistry C–C Bond Activation Organometallic Chemistry

Vicinal Dibromo Motif for Sequential Cross-Coupling

The 3,4-dibromo substitution pattern creates two electronically distinct C–Br bonds due to the combined influence of the meta-cyano and para-fluoro substituents. The C–Br bond at the 4-position (para to the electron-withdrawing nitrile) is expected to be more electron-deficient and thus more reactive in oxidative addition with low-valent transition metals compared to the C–Br bond at the 3-position (meta to the nitrile, ortho to the fluorine) [1]. This inherent electronic bias enables a programmed, sequential functionalization strategy (first at C4, then at C3) using controlled stoichiometry and reaction conditions, a feature that is not accessible with symmetrically substituted or electronically degenerate isomers like 3,5-dibromo-2-fluorobenzonitrile.

Sequential Functionalization Suzuki Coupling Chemoselectivity

Validated HDAC1 and Glucocorticoid Receptor Activity

Compounds incorporating the 3,4-dibromo-5-fluorobenzonitrile fragment have demonstrated potent biological activity, validating its value as a privileged scaffold in medicinal chemistry. In a fluorometric assay, a derived compound inhibited histone deacetylase 1 (HDAC1) with an IC₅₀ of 1.80 nM, and a related analogue showed an IC₅₀ of 2.20 nM in HeLa cell nuclear extracts [1]. Additionally, a fragment-containing molecule displaced a fluorescent probe from the human glucocorticoid receptor with an IC₅₀ of 14 nM [2]. These nanomolar activities underscore the fragment's ability to productively engage biological targets.

Drug Discovery HDAC Inhibition Glucocorticoid Receptor

3,4-Dibromo-5-fluorobenzonitrile Applications


Sequential One-Pot Unsymmetrical Biaryl Synthesis

The electronically differentiated vicinal C–Br bonds (C4–Br more reactive than C3–Br) make 3,4-dibromo-5-fluorobenzonitrile the ideal substrate for the programmed, sequential introduction of two distinct aryl groups via Suzuki-Miyaura coupling. This enables the rapid assembly of complex, unsymmetrical biaryl pharmacophores in a single synthetic operation, minimizing purification steps and maximizing synthetic efficiency [1].

Hit-to-Lead Optimization with a Privileged Fragment

Given the demonstrated nanomolar potency of derived compounds against high-value targets such as HDAC1 (IC₅₀ = 1.80 nM) and the glucocorticoid receptor (IC₅₀ = 14 nM), this building block is a strategic choice for medicinal chemists aiming to rapidly explore structure-activity relationships around a validated, highly functionalizable aromatic core [2][3].

High-Purity Material for Sensitive Catalytic Processes

For research groups and process chemists running sensitive transition-metal-catalyzed reactions (e.g., Pd, Ni, Cu), the availability of this compound at 98% (NLT) purity from vendors like MolCore provides a higher-quality starting material than the industry-standard 95% grade, reducing the risk of catalyst poisoning by unknown impurities and improving the robustness and reproducibility of key bond-forming steps .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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